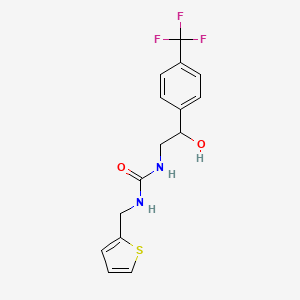

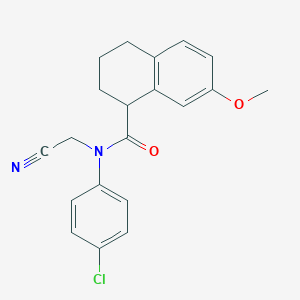

![molecular formula C21H15NO2S B2385546 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 338954-43-1](/img/structure/B2385546.png)

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one, also known as PABT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PABT belongs to the class of benzothiophene derivatives and has been studied extensively for its mechanism of action and physiological effects.

Scientific Research Applications

Quinazolinones are significant heterocyclic compounds with potential pharmaceutical and biological activities. They exhibit various medicinal properties, including analgesic, anti-inflammatory, anticancer, and antimicrobial effects. These heterocycles serve as valuable intermediates in organic synthesis .

Synthesis of 4 (3H)-Quinazolinones

The synthesis of quinazolinones can be categorized based on the substitution patterns of the ring system:

2-Substituted-4 (3H)-Quinazolinones: The most common approach involves amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For instance:

3-Substituted-4 (3H)-Quinazolinones: The synthesis of 3-substituted quinazolinones involves different strategies, such as nucleophilic substitution or condensation reactions. These methods allow for the introduction of diverse substituents at the 3-position of the quinazolinone ring.

2,3-Disubstituted-4 (3H)-Quinazolinones: In this case, both the 2- and 3-positions of the quinazolinone ring are substituted. Various synthetic routes exist, including sequential functionalization or direct coupling of appropriately substituted precursors.

Conclusion

The compound , 3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one, falls within this intriguing class of quinazolinone derivatives. Its specific applications would depend on its unique structural features and interactions with biological targets. Researchers continue to explore its potential in drug discovery and other fields .

properties

IUPAC Name |

3-[(4-phenoxyphenyl)iminomethyl]-2-benzothiophen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO2S/c23-21-19-9-5-4-8-18(19)20(25-21)14-22-15-10-12-17(13-11-15)24-16-6-2-1-3-7-16/h1-14,23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHQMCXSPVYGFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)N=CC3=C4C=CC=CC4=C(S3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-phenoxyanilino)methylene]-2-benzothiophen-1(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)

![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)

![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)

![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)